![molecular formula C19H26N2O2 B4169274 1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4169274.png)
1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CX-5461, is a small molecule inhibitor that has been developed as a potential anticancer agent. It is a selective inhibitor of RNA polymerase I transcription, which is overexpressed in many types of cancer cells. CX-5461 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.
Mécanisme D'action
1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This results in the inhibition of ribosomal RNA synthesis, which is essential for the growth and proliferation of cancer cells. 1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have minimal effects on RNA polymerase II and III transcription, which are responsible for the synthesis of other types of RNA.
Biochemical and Physiological Effects
1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. This results in the activation of the p53 pathway, which is involved in cell cycle arrest and apoptosis. 1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to induce autophagy, which is a process that allows cells to recycle damaged or unwanted cellular components.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its selective inhibition of RNA polymerase I transcription. This makes it a promising candidate for the treatment of cancers that are dependent on ribosomal RNA synthesis. However, 1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have off-target effects on other cellular processes, such as DNA damage response and autophagy. This may limit its efficacy as a single agent and may require combination therapy with other anticancer agents.
Orientations Futures
There are several future directions for the development of 1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide as an anticancer agent. One potential direction is the identification of biomarkers that can predict the response to 1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. This may allow for the selection of patients who are most likely to benefit from the treatment.
Another future direction is the development of combination therapies that can enhance the efficacy of 1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. This may involve the combination of 1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide with other anticancer agents or the use of 1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in combination with radiation therapy.
Finally, the development of 1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide analogs with improved pharmacokinetic and pharmacodynamic properties may also be a promising direction for future research. This may allow for the optimization of the therapeutic index of 1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide and the development of more effective anticancer agents.
Applications De Recherche Scientifique
1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that 1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide selectively inhibits the growth of cancer cells by targeting RNA polymerase I transcription. This results in the inhibition of ribosomal RNA synthesis, which is essential for the growth and proliferation of cancer cells.
In vivo studies have also shown promising results. 1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the growth of various types of cancer cells in mouse models, including breast, lung, and ovarian cancer. It has also been shown to enhance the effect of other anticancer agents, such as cisplatin and gemcitabine.
Propriétés
IUPAC Name |
1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-13-8-9-16(10-14(13)2)20-19(23)15-11-18(22)21(12-15)17-6-4-3-5-7-17/h8-10,15,17H,3-7,11-12H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKWNGHIYARQAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N(C2)C3CCCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.